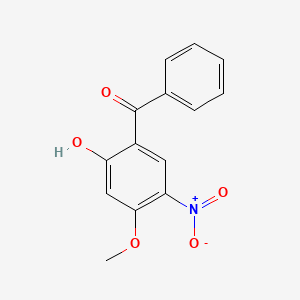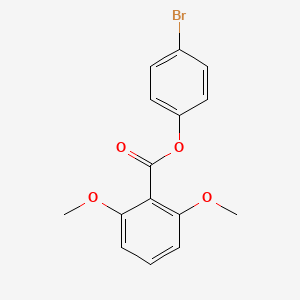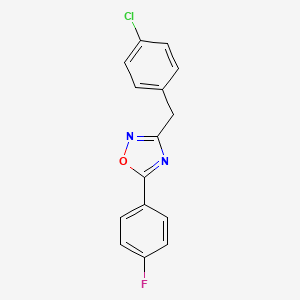
(2-hydroxy-4-methoxy-5-nitrophenyl)(phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2-hydroxy-4-methoxy-5-nitrophenyl)(phenyl)methanone, also known as HMN-214, is a synthetic compound that has gained attention in the scientific community for its potential as an anti-cancer agent. The compound belongs to the family of benzophenone derivatives and has shown promising results in preclinical studies.
Mecanismo De Acción
The exact mechanism of action of (2-hydroxy-4-methoxy-5-nitrophenyl)(phenyl)methanone is not fully understood. However, studies have suggested that the compound may inhibit the activity of certain enzymes involved in cell proliferation and survival. (2-hydroxy-4-methoxy-5-nitrophenyl)(phenyl)methanone has also been found to interfere with the signaling pathways involved in cancer cell growth and survival.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, (2-hydroxy-4-methoxy-5-nitrophenyl)(phenyl)methanone has been found to have other biochemical and physiological effects. Studies have shown that the compound can inhibit the activity of certain enzymes involved in inflammation and oxidative stress. (2-hydroxy-4-methoxy-5-nitrophenyl)(phenyl)methanone has also been found to have neuroprotective effects, which may have potential applications in the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (2-hydroxy-4-methoxy-5-nitrophenyl)(phenyl)methanone in lab experiments is its relatively low toxicity compared to other anti-cancer agents. However, the compound is not very water-soluble, which can make it difficult to administer in certain experiments. Additionally, more research is needed to fully understand the pharmacokinetics and pharmacodynamics of (2-hydroxy-4-methoxy-5-nitrophenyl)(phenyl)methanone.
Direcciones Futuras
There are several potential future directions for research on (2-hydroxy-4-methoxy-5-nitrophenyl)(phenyl)methanone. One area of interest is the development of more water-soluble derivatives of the compound, which could increase its effectiveness in certain experiments. Additionally, more research is needed to fully understand the mechanism of action of (2-hydroxy-4-methoxy-5-nitrophenyl)(phenyl)methanone and its potential applications in the treatment of various diseases. Finally, clinical trials are needed to determine the safety and efficacy of the compound in humans.
Métodos De Síntesis
The synthesis of (2-hydroxy-4-methoxy-5-nitrophenyl)(phenyl)methanone involves the reaction of 2-hydroxy-4-methoxybenzophenone with nitric acid and sulfuric acid to produce the nitro derivative. The nitro derivative is then reduced using palladium on carbon and hydrogen gas to yield the final product, (2-hydroxy-4-methoxy-5-nitrophenyl)(phenyl)methanone.
Aplicaciones Científicas De Investigación
(2-hydroxy-4-methoxy-5-nitrophenyl)(phenyl)methanone has been extensively studied for its anti-cancer properties. Preclinical studies have shown that the compound can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. The compound has also been found to induce apoptosis (programmed cell death) in cancer cells, which is a crucial mechanism for cancer treatment.
Propiedades
IUPAC Name |
(2-hydroxy-4-methoxy-5-nitrophenyl)-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO5/c1-20-13-8-12(16)10(7-11(13)15(18)19)14(17)9-5-3-2-4-6-9/h2-8,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAFQLALPPHCTFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)O)C(=O)C2=CC=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5302624 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{2-[1-(4-bromophenyl)ethylidene]hydrazino}-6,6-dimethyl-3-phenyl-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5761648.png)
![2,2-dimethyl-5-{[(methylamino)carbonyl]-NNO-azoxy}-5-nitro-1,3-dioxane](/img/structure/B5761660.png)
![7-{[4-(2-methylphenyl)-1-piperazinyl]methyl}-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B5761665.png)
![6-ethyl-7-[(2-methoxybenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5761677.png)




![3-chloro-4,6-dimethyl-7,8,9,10-tetrahydro-2H-pyrano[2,3-f]quinolin-2-one](/img/structure/B5761723.png)
![3-{[(4-oxo-3(4H)-quinazolinyl)acetyl]amino}benzoic acid](/img/structure/B5761728.png)
![1-[4,6-bis(isopropylamino)-1,3,5-triazin-2-yl]-2-imino-4-imidazolidinone](/img/structure/B5761734.png)
![N-ethyl-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B5761741.png)
![3-[2-(2-chloro-5-methylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5761747.png)
![N'-{[(2,3-dimethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5761754.png)